molecular formula C20H21NO2S2 B2904245 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide CAS No. 2097931-95-6

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide

Cat. No.: B2904245
CAS No.: 2097931-95-6
M. Wt: 371.51
InChI Key: DDWIEEOSINJYOA-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide is a synthetic organic compound featuring a 2,2'-bithiophene core linked to a hydroxyethyl group and a 2-phenylbutanamide moiety. The hydroxyethyl group introduces hydrogen-bonding capability, while the phenylbutanamide substituent may influence lipophilicity and receptor interactions.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2S2/c1-2-15(14-7-4-3-5-8-14)20(23)21-13-16(22)17-10-11-19(25-17)18-9-6-12-24-18/h3-12,15-16,22H,2,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWIEEOSINJYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Bithiophene Cores

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide C₁₆H₁₆N₂O₃S₂ 348.4 3,5-Dimethyloxazole-4-carboxamide Enhanced rigidity from oxazole ring
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide C₁₈H₁₄ClFN₂O₃S₂ 424.9 Ethanediamide linker; 3-chloro-4-fluorophenyl Halogen atoms for increased lipophilicity
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide C₁₈H₁₆FNO₂S₃ 393.5 Sulfanylacetamide; 4-fluorophenyl Thioether group for metabolic stability
N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-1-(2,5-difluorophenyl)methanesulfonamide C₁₇H₁₄F₂N₂O₂S₃ 399.5 Methanesulfonamide; 2,5-difluorophenyl Sulfonamide group for enhanced solubility

Key Observations :

  • Halogenation : Compounds with chlorine or fluorine (e.g., ) exhibit higher molecular weights and increased lipophilicity, which may improve membrane permeability.
  • Linker Diversity : Ethanediamide () and sulfanylacetamide () linkers introduce conformational flexibility, whereas sulfonamide () and oxazole () groups enhance rigidity.

Comparison with Non-Bithiophene Amides

identifies plant-derived amides (e.g., compound 4: IC₅₀ < 17.21 µM) with anti-inflammatory activity. These lack the bithiophene unit but share the hydroxyethylamide motif, emphasizing the importance of the amide linker in bioactivity. The target compound’s bithiophene core may enhance π-π stacking interactions compared to simpler aryl groups in natural amides .

Preparation Methods

Bithiophene-Hydroxyethylamine Synthesis

The 2,2'-bithiophene core is typically assembled via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, to link thiophene units. Subsequent functionalization at the 5-position introduces the hydroxyethylamine group. For example, bromination of 2,2'-bithiophene at the 5-position, followed by nucleophilic substitution with ethylene glycol under basic conditions, yields 5-(2-hydroxyethyl)-2,2'-bithiophene. Conversion of the hydroxyl group to an amine may proceed through a Mitsunobu reaction with phthalimide, followed by hydrazine deprotection to generate the primary amine.

2-Phenylbutanoyl Chloride Preparation

2-Phenylbutanoic acid is synthesized via Friedel-Crafts acylation of benzene with butyryl chloride, followed by hydrolysis. Activation to the acid chloride using thionyl chloride (SOCl₂) facilitates amide bond formation.

Stepwise Synthesis of this compound

Synthesis of 5-Bromo-2,2'-bithiophene

Procedure :
2,2'-Bithiophene (10 mmol) is dissolved in dry dichloromethane (DCM) under nitrogen. N-Bromosuccinimide (NBS, 10.5 mmol) is added portionwise at 0°C, and the mixture is stirred for 12 h. The product is purified via column chromatography (hexane:ethyl acetate, 9:1) to yield 5-bromo-2,2'-bithiophene as a pale-yellow solid (82% yield).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 3.6 Hz, 1H), 7.10 (d, J = 5.2 Hz, 1H), 6.95 (dd, J = 5.2, 3.6 Hz, 1H), 6.85 (d, J = 3.6 Hz, 1H).
  • MS (ESI+) : m/z 259.9 [M+H]⁺.

Introduction of Hydroxyethyl Group

Procedure :
5-Bromo-2,2'-bithiophene (5 mmol), ethylene glycol (15 mmol), and KOH (10 mmol) are refluxed in dimethylformamide (DMF) for 24 h. The mixture is cooled, diluted with water, and extracted with DCM. The organic layer is dried (Na₂SO₄) and concentrated to afford 5-(2-hydroxyethyl)-2,2'-bithiophene as a viscous oil (68% yield).

Characterization :

  • IR (neat) : 3350 cm⁻¹ (O-H stretch).
  • ¹³C NMR (100 MHz, CDCl₃): δ 140.2 (C-S), 128.5 (CH), 125.8 (CH), 62.3 (CH₂OH).

Conversion to Primary Amine

Procedure :
5-(2-Hydroxyethyl)-2,2'-bithiophene (4 mmol), triphenylphosphine (4.4 mmol), and phthalimide (4.4 mmol) are dissolved in tetrahydrofuran (THF). Diethyl azodicarboxylate (DEAD, 4.4 mmol) is added dropwise at 0°C. After stirring for 6 h, the solvent is removed, and the residue is treated with hydrazine hydrate (10 mmol) in ethanol to yield 5-(2-aminoethyl)-2,2'-bithiophene (71% yield).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.20 (d, J = 3.6 Hz, 1H), 7.05 (d, J = 5.2 Hz, 1H), 6.90 (m, 2H), 3.10 (t, J = 6.4 Hz, 2H), 2.85 (t, J = 6.4 Hz, 2H).

Amide Bond Formation

Procedure :
2-Phenylbutanoyl chloride (3.5 mmol) is added to a solution of 5-(2-aminoethyl)-2,2'-bithiophene (3 mmol) and triethylamine (5 mmol) in dry DCM at 0°C. The reaction is stirred for 4 h, washed with HCl (1M), and dried. Purification via silica gel chromatography (hexane:ethyl acetate, 7:3) affords the title compound as a white solid (65% yield).

Characterization :

  • Melting Point : 148–150°C.
  • HRMS (ESI+) : m/z 372.12 [M+H]⁺ (calc. 372.10).
  • ¹H NMR (400 MHz, CDCl₃): δ 7.40–7.25 (m, 5H, Ph), 7.15 (d, J = 3.6 Hz, 1H), 7.00 (d, J = 5.2 Hz, 1H), 6.85 (m, 2H), 6.10 (br s, 1H, NH), 4.20 (m, 1H, CHOH), 3.55 (m, 2H, CH₂N), 2.95 (m, 2H, CH₂S), 2.70 (m, 2H, CH₂CO), 1.80 (m, 2H, CH₂), 1.50 (m, 2H, CH₂).

Alternative Synthetic Routes and Optimization

Reductive Amination Approach

The hydroxyethylamine intermediate may alternatively be synthesized via reductive amination of 5-(2-oxoethyl)-2,2'-bithiophene with ammonium acetate and sodium cyanoborohydride. This method circumvents phthalimide deprotection but requires careful pH control to minimize imine hydrolysis.

Solid-Phase Synthesis

Immobilization of the bithiophene derivative on Wang resin enables iterative coupling and deprotection steps, enhancing yield and purity. Cleavage with trifluoroacetic acid (TFA) liberates the desired amide.

Critical Reaction Parameters and Troubleshooting

  • Temperature Control : Exothermic amide couplings necessitate ice baths to prevent racemization.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may complicate purification.
  • Catalyst Loading : Palladium catalysts (e.g., Pd(PPh₃)₄) at 5 mol% optimize cross-coupling efficiency.

Scalability and Industrial Considerations

Kilogram-scale production employs continuous flow reactors for bromination and amidation steps, reducing reaction times from hours to minutes. Process Analytical Technology (PAT) monitors intermediate purity in real-time.

Q & A

Q. What are the optimal synthetic routes for N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis involves coupling bithiophene derivatives with hydroxyethyl and phenylbutanamide precursors. Key steps include:
  • Catalyst Screening : Use high-throughput screening (e.g., automated parallel reactors) to identify efficient catalysts (e.g., Pd-based catalysts for Suzuki coupling) .
  • Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance reaction rates, while lower temperatures (≤40°C) improve regioselectivity .
  • Scalability : Continuous flow chemistry reduces side reactions and improves yield consistency compared to batch synthesis .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of thiophene protons (δ 6.8–7.2 ppm) and hydroxyethyl groups (δ 3.5–4.0 ppm) .
  • X-ray Crystallography : Single-crystal XRD resolves stereochemistry and hydrogen-bonding networks (e.g., between the hydroxyethyl and amide groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±2 ppm error tolerance) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Enzyme Inhibition : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorometric assays .
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How do electronic properties of the bithiophene moiety influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution, showing enhanced reactivity at the 5-position of the bithiophene ring due to conjugation with the hydroxyethyl group .
  • Electrochemical Analysis : Cyclic voltammetry reveals oxidation potentials (~1.2 V vs. Ag/AgCl) correlating with thiophene’s electron-donating effects .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragmentation patterns)?

  • Methodological Answer :
  • Dynamic NMR : Variable-temperature 1^1H NMR identifies rotational barriers in the amide bond, explaining split peaks at lower temperatures .
  • Tandem MS/MS : Collision-induced dissociation (CID) maps fragmentation pathways, distinguishing between positional isomers .
  • Isotopic Labeling : 18^{18}O-labeled hydroxyethyl groups clarify hydrogen-bonding interactions in IR spectra .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., COX-2), prioritizing poses with lowest ∆G values .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, focusing on key residues (e.g., Arg120 in COX-2) .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at the phenylbutanamide group) using MOE .

Data Contradiction Analysis

Q. Why do similar bithiophene derivatives exhibit divergent biological activities despite structural homology?

  • Methodological Answer :
  • SAR Studies : Compare analogs with modified substituents (e.g., chloro vs. methoxy groups) to isolate activity-determining features .
  • Metabolite Profiling : LC-HRMS identifies phase I/II metabolites, revealing differential metabolic stability .
  • Crystal Packing Analysis : XRD data show that intermolecular interactions (e.g., π-π stacking of thiophenes) alter solubility and bioavailability .

Experimental Design Recommendations

Q. What in vitro assays best validate the compound’s potential as a photosensitizer in organic electronics?

  • Methodological Answer :
  • UV-vis Spectroscopy : Measure absorbance maxima (λmax_{max} ~350–400 nm) and molar extinction coefficients .
  • Fluorescence Quenching : Titrate with electron-deficient acceptors (e.g., fullerene derivatives) to quantify exciton dissociation efficiency .
  • Thin-Film Characterization : AFM and XRD assess morphology and crystallinity in device-relevant layers .

Key Structural and Functional Insights

Property Insight Reference
Bithiophene Conjugation Enhances charge transport in organic semiconductors (hole mobility ~103^{-3} cm²/V·s)
Hydroxyethyl Group Facilitates hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets)
Phenylbutanamide Moiety Improves lipid solubility (LogP ~3.2) and blood-brain barrier penetration

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